1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea
Description
The compound 1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea features a urea core functionalized with two distinct aromatic substituents:
- 2-Ethoxyphenyl group: Provides electron-donating properties via the ethoxy (-OCH₂CH₃) moiety.
This structural design is typical of urea derivatives explored for biological activity, where substituent variation modulates target affinity and pharmacokinetics .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-25-16-8-5-4-7-14(16)22-19(24)20-11-10-18-21-15(13-23(18)2)17-9-6-12-26-17/h4-9,12-13H,3,10-11H2,1-2H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDHIRIQJBLJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=NC(=CN2C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
The table below highlights key structural and functional differences between the target compound and analogues:
*Estimated based on structure.
Key Observations:
- Electron Effects : The target’s 2-ethoxyphenyl group (electron-donating) contrasts with BJ25943’s 3-CF₃ group (electron-withdrawing), which may alter receptor-binding kinetics .
- Thiophene Role : The thiophene moiety in the target and VU0544086 enhances aromatic interactions but is absent in C19 and Zoxamide .
- Urea vs.
Research Implications
- Structure-Activity Relationship (SAR) : The target’s ethoxy group may optimize balance between solubility and target affinity compared to BJ25943’s CF₃ group.
- Thiophene-Imidazole Synergy : The imidazole-thiophene chain likely contributes to π-stacking in biological targets, a feature absent in simpler urea derivatives like C19 .
- Synthetic Scalability : Methods from and provide scalable routes for modifying R₁/R₂ groups .
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